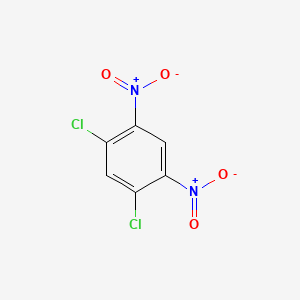

1,3-Dichloro-4,6-dinitrobenzene

Beschreibung

Nomenclature and Chemical Identification

The precise identification of a chemical compound is fundamental to scientific discourse and application. This section details the standardized nomenclature and identifiers for 1,3-Dichloro-4,6-dinitrobenzene.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound to ensure unambiguous identification. In addition to its formal name, several synonyms are commonly used in commercial and academic literature. nist.gov

The IUPAC name for the compound is This compound . nist.gov

Common synonyms include:

1,5-Dichloro-2,4-dinitrobenzene nist.govsielc.com

2,4-Dichloro-1,5-dinitrobenzene nist.govsielc.com

4,6-Dichloro-1,3-dinitrobenzene nist.govsielc.com

Benzene (B151609), 1,3-dichloro-4,6-dinitro- nist.gov

Benzene, 1,5-dichloro-2,4-dinitro- nist.govsielc.com

The Chemical Abstracts Service (CAS) has assigned the registry number 3698-83-7 to this compound. nist.gov This unique identifier is universally used in databases and regulatory frameworks to track chemical substances. scbt.com

The molecular formula of this compound is C₆H₂Cl₂N₂O₄ . scbt.comnist.govcenmed.com This formula indicates that each molecule is composed of six carbon atoms, two hydrogen atoms, two chlorine atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight of the compound is approximately 236.997 g/mol . nist.gov

Interactive Data Table: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 3698-83-7 |

| Molecular Formula | C₆H₂Cl₂N₂O₄ |

| Molecular Weight | 236.997 g/mol |

Historical Context and Initial Discovery

While the specific details of the initial discovery of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader history of nitration chemistry. The synthesis of dinitrobenzene isomers was a subject of study in the late 19th and early 20th centuries.

The preparation of this compound is achieved through the nitration of 1,3-dichlorobenzene (B1664543). google.com Various methods have been developed to optimize this process, aiming to increase yield and purity while minimizing the formation of undesired isomers. google.comgoogle.com For instance, a process described involves the nitration of 1,3-dichlorobenzene in anhydrous sulfuric acid with a mixture of nitric acid and sulfuric acid. google.com Another approach involves the nitration of 1,3-dichlorobenzene with a mixture of fuming nitric acid and concentrated sulfuric acid. google.com These methods highlight the ongoing efforts to refine the synthesis of this important chemical intermediate.

Significance in Chemical Research and Industry

This compound serves as a crucial intermediate in the synthesis of a variety of other chemical compounds. scbt.comchemicalbook.com Its reactivity, stemming from the presence of both chloro and nitro functional groups, allows for a range of chemical transformations.

In industrial applications, it is a key precursor for the production of various specialty chemicals. For instance, it is a vital starting material for the synthesis of 4,6-diaminoresorcinol, a monomer used in the production of high-performance polymers like polybenzoxazoles. google.com The compound is also utilized as a pharmaceutical intermediate. chemicalbook.com

In the realm of chemical research, this compound is employed in the development of novel synthetic methodologies. sielc.com For example, it has been used in the synthesis of diarylaniline derivatives, which have been evaluated as potential inhibitors for HIV-1 non-nucleoside reverse transcriptase. Furthermore, isotopically labeled versions, such as 4,6-Dichloro-1,3-dinitrobenzene-13C6, are valuable tools in research for tracking the metabolic fate and reaction mechanisms of the compound. chemicalbook.com The analysis of this compound and its separation from impurities can be achieved using techniques like high-performance liquid chromatography (HPLC). sielc.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-dichloro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXDNSYFDIHPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022210 | |

| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-83-7 | |

| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3698-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,5-dichloro-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-4,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloro-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-4,6-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ENC7C8ZR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of 1,3 Dichloro 4,6 Dinitrobenzene

Primary Synthetic Routes

The synthesis of 1,3-Dichloro-4,6-dinitrobenzene is predominantly achieved through the nitration of a dihalogenated benzene (B151609) ring. Specifically, the dinitration of m-dichlorobenzene stands as the most direct and studied pathway.

Nitration of 1,3-Dihalobenzene

The introduction of two nitro groups onto a 1,3-dihalobenzene, such as 1,3-dichlorobenzene (B1664543) (m-dichlorobenzene), is the foundational method for producing this compound. rsc.orggoogle.com The two chlorine atoms on the benzene ring deactivate it towards electrophilic substitution and direct incoming electrophiles (the nitronium ion, NO₂⁺) to the positions ortho and para to them. In the case of m-dichlorobenzene, the C4 and C6 positions are activated by both chlorine atoms, making them the primary sites for nitration.

The conditions for the nitration of 1,3-dichlorobenzene have been subject to significant optimization to improve yield, purity, and safety. A patented process emphasizes the nitration of 1,3-dichlorobenzene within a temperature range of 0 to 40°C (preferably 10 to 30°C) in anhydrous sulfuric acid. google.com This method utilizes a mixed acid formulation containing nitric acid, sulfuric acid, and sulfur trioxide (SO₃). google.com

Older methods have also been described, one of which involves adding 1,3-dichlorobenzene to a mixture of fuming nitric acid and concentrated sulfuric acid, with the reaction completed by heating to 90°C. google.com Another documented laboratory-scale synthesis involves adding m-dichlorobenzene to a solution of potassium nitrate (B79036) in concentrated sulfuric acid. The reaction is exothermic, with the temperature rising to 135–140°C, and is then maintained at 120–135°C for an additional hour. orgsyn.org When nitrating m-dichlorobenzene under specific, carefully regulated conditions at 99°C, a consistent product mixture can be obtained. rsc.org

Table 1: Reaction Condition Parameters for Nitration of 1,3-Dichlorobenzene

| Parameter | Value/Range | Source |

|---|---|---|

| Starting Material | 1,3-Dichlorobenzene | google.com |

| Nitrating Agent | Nitric Acid / Potassium Nitrate | google.comorgsyn.org |

| Solvent/Catalyst | Anhydrous Sulfuric Acid, SO₃ | google.com |

| Temperature | 0 - 40°C (Optimized) | google.com |

| 90°C (Older Method) | google.com | |

| 99°C | rsc.org | |

| 120 - 140°C (with KNO₃) | orgsyn.org | |

| Molar Ratio (HNO₃:Substrate) | 2 - 3 moles per mole | google.com |

| Molar Ratio (SO₃:HNO₃) | 0.7 - 1.5 moles per mole | google.com |

This table presents a summary of various reported reaction conditions. Specific outcomes depend on the combination of these parameters.

The dinitration of m-dichlorobenzene is known to produce a high yield of the desired this compound isomer. rsc.org However, a significant amount of the isomeric 1,3-dichloro-2,4-dinitrobenzene (B167800) is also formed. rsc.org A process employing a mixed acid containing SO₃ in anhydrous sulfuric acid at 0-40°C has been found to produce the target compound in improved yield and quality, potentially eliminating the need for subsequent purification steps like recrystallization from ethanol (B145695). google.com An older method, after purification by crystallization from ethanol with decolorizing charcoal, resulted in a 70.3% yield of the purified product. google.com The yield of the desired this compound can also be enhanced through crystallization from concentrated sulfuric acid. rsc.org

Concentrated sulfuric acid plays a crucial dual role in the nitration process. Firstly, it acts as a catalyst by facilitating the generation of the essential electrophile, the nitronium ion (NO₂⁺), from nitric acid. quora.comechemi.commasterorganicchemistry.com The reaction is represented as:

H₂SO₄ + HNO₃ → HSO₄⁻ + NO₂⁺ + H₂O echemi.com

Secondly, sulfuric acid serves as a powerful dehydrating agent, absorbing the water produced during the reaction. quora.com This is vital because the presence of water can dilute the nitric acid and slow down or stop the reaction. quora.com

The inclusion of sulfur trioxide (SO₃), often in the form of fuming sulfuric acid (oleum), creates an even more potent nitrating medium. google.commasterorganicchemistry.com This is particularly important for introducing a second nitro group onto the already deactivated dichloronitrobenzene intermediate. The strong electron-withdrawing nature of the first nitro group makes the second nitration step more difficult, necessitating these stronger reaction conditions. lookchem.com

Dinitration of m-Dichlorobenzene

This route is a specific instance of the general method described above and is the most common practical synthesis. The process involves the direct treatment of m-dichlorobenzene with a nitrating agent. rsc.org

The primary challenge in the dinitration of m-dichlorobenzene is the concurrent formation of isomers. The reaction product is almost exclusively a mixture of this compound and 1,3-dichloro-2,4-dinitrobenzene. rsc.org Under specific conditions (nitration at 99°C), the product mixture contains approximately 85% of the desired 4,6-dinitro isomer and 15% of the 2,4-dinitro isomer. rsc.org

The separation of these isomers is a critical step for obtaining the pure target compound.

Purification of this compound: The desired product can be purified by recrystallization from alcohol. rsc.org

Isolation of 1,3-dichloro-2,4-dinitrobenzene: The isomeric byproduct can be isolated from the mixture. After a significant portion of the main 4,6-isomer is removed using alcohol, the 2,4-isomer can be purified by crystallization from concentrated sulfuric acid. rsc.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,3-Dichlorobenzene |

| m-Dichlorobenzene |

| 1,3-dichloro-2,4-dinitrobenzene |

| Nitric acid |

| Sulfuric acid |

| Sulfur trioxide |

| Potassium nitrate |

| Ethanol |

Recrystallization Techniques for Purification

Following the initial synthesis and precipitation, the crude this compound requires purification to remove impurities and undesired isomers. Recrystallization is a standard and effective technique for this purpose.

One documented method involves dissolving the crude, filtered product in boiling 95% ethanol. orgsyn.org Any insoluble impurities can be removed at this stage by filtering the hot solution. orgsyn.org The clear filtrate is then cooled, often in a refrigerator at approximately 0°C, to induce crystallization. orgsyn.org This process allows for the formation of pure, yellow needles of this compound, which can then be isolated. orgsyn.org This technique has been shown to yield a product with a melting point of 103–104°C. orgsyn.org The use of ethanol for recrystallization is often necessary to improve the purity from initial preparations which may result in unsatisfactory yields mixed with undesired dinitro isomers. google.com

Alternative and Specialized Synthetic Pathways

Beyond the standard nitration methods, specific pathways are utilized for producing derivatives that serve as crucial chemical intermediates and for scaling up production for industrial demands.

Preparation of Derivatives as Intermediates

This compound is a valuable intermediate for the synthesis of other complex molecules, particularly diamino compounds.

A key derivative is 1,5-Diamino-2,4-dinitrobenzene . It is synthesized by reacting this compound with ammonia (B1221849). orgsyn.org The process involves bubbling ammonia gas into a solution of the dichlorodinitrobenzene in ethylene (B1197577) glycol heated to 140°C. orgsyn.org The reaction proceeds for several hours, during which an orange, crystalline precipitate of the diamino product forms. orgsyn.org This product is then washed with boiling water and ethanol. orgsyn.org

Furthermore, this compound serves as an important precursor for producing 4,6-Diaminoresorcinol , which is a monomer component used in the manufacturing of high-performance polymers like polybenzoxazoles. google.com

Large-Scale and Industrial Production Considerations

For large-scale and industrial production, the synthesis process must be optimized for yield, purity, and safety. A patented process for the industrial preparation of this compound focuses on the nitration of 1,3-dichlorobenzene under anhydrous conditions. google.com

This method involves reacting 1,3-dichlorobenzene with a mixture of nitric acid, sulfuric acid, and sulfur trioxide (SO₃) in anhydrous sulfuric acid. google.com The reaction is conducted at a controlled temperature, typically between 0°C and 40°C. google.com The use of anhydrous conditions and specific molar ratios of reactants is crucial. This approach prevents the formation of shock-sensitive trinitro compounds and minimizes the production of the undesired 2,4-dinitro isomer, which often contaminates products from other methods. google.com

After the reaction, the mixture is introduced into an ice/water mixture, and the precipitated product is filtered, washed until acid-free, and dried. google.com This industrial method results in a product that is easily filtered and has a higher yield and purity, often eliminating the need for subsequent recrystallization. google.com

Table 1: Industrial Synthesis Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | 1,3-Dichlorobenzene | google.com |

| Nitrating Agent | Mixture of HNO₃, H₂SO₄, and SO₃ | google.com |

| Solvent | Anhydrous Sulfuric Acid | google.com |

| Temperature Range | 0 to 40 °C (preferably 10 to 30°C) | google.com |

| Molar Ratio (HNO₃:Reactant) | 2 to 3 moles per mole of 1,3-dichlorobenzene | google.com |

| Molar Ratio (SO₃:HNO₃) | 0.7 to 1.5 moles per mole of nitric acid | google.com |

Purification and Characterization Techniques in Synthesis

Ensuring the purity and confirming the identity of synthesized this compound involves several analytical and purification techniques.

Purification:

Washing: After precipitation from the reaction mixture, the crude product is typically washed with a large volume of water to remove residual acids. google.com

Recrystallization: As detailed previously, recrystallization from solvents like ethanol is a highly effective method for achieving high purity. google.comorgsyn.org

Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are modern analytical techniques used to assess the purity of this compound. sielc.com These methods can also be scaled for the preparative separation and isolation of impurities. sielc.com A common mobile phase for analysis consists of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com

Characterization: The identity and structure of the compound are confirmed using various spectroscopic and physical property measurements.

Melting Point: The melting point is a key indicator of purity. Pure this compound has a reported melting point in the range of 101–104°C. orgsyn.orgchemicalbook.comchemsrc.com

Spectroscopy: The NIST Chemistry WebBook lists available spectral data for the compound, including Infrared (IR) Spectrum and Mass Spectrum (electron ionization), which are essential for structural elucidation. nist.gov

Nuclear Magnetic Resonance (NMR): While not explicitly detailed for this specific compound in the provided sources, NMR spectroscopy is a standard method for characterizing organic molecules. For its isotopically labeled counterpart, 4,6-Dichloro-1,3-dinitrobenzene-13C6, documentation including NMR data is available. bldpharm.com

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₂Cl₂N₂O₄ | nist.gov |

| Molecular Weight | 236.997 g/mol | nist.gov |

| CAS Number | 3698-83-7 | nist.gov |

| Melting Point | 101-104 °C | chemicalbook.comchemsrc.com |

| Appearance | Yellow needles/crystals | orgsyn.org |

| Solubility | Insoluble in water | chemicalbook.com |

Chemical Reactivity and Reaction Mechanisms of 1,3 Dichloro 4,6 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prominent feature of 1,3-Dichloro-4,6-dinitrobenzene's reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr). This class of reactions is characteristic of aryl halides that are substituted with strong electron-withdrawing groups.

Reactivity of Activated Halogens

The chlorine atoms in this compound are significantly activated towards nucleophilic attack. This activation arises from the powerful electron-withdrawing nature of the two nitro (-NO₂) groups. Positioned ortho and para to the chlorine atoms, the nitro groups inductively and resonantly withdraw electron density from the aromatic ring. This withdrawal creates a significant partial positive charge on the carbon atoms bonded to the chlorine atoms, making them highly electrophilic and susceptible to attack by nucleophiles. The presence of two such activating groups makes the chlorine atoms considerably more labile than those on unactivated chlorobenzene. Halogens activated by electron-withdrawing groups, such as nitro groups, are recognized as valuable building blocks in the synthesis of functional materials and heterocyclic compounds. nih.gov

Reaction with Various Nucleophiles (e.g., amines, thiols, hydroxide (B78521) ion)

The activated nature of this compound allows it to react with a wide range of nucleophiles.

Amines: The compound readily reacts with amines. For instance, treatment of 1,5-dichloro-2,4-dinitrobenzene (an alternative name for the target compound) with ammonia (B1221849) gas in ethylene (B1197577) glycol at elevated temperatures results in the substitution of both chlorine atoms to yield 1,5-diamino-2,4-dinitrobenzene. The reaction proceeds as the color of the solution changes from yellow to deep red, with the orange, crystalline product precipitating out over time.

Thiols: While specific studies on the reaction of this compound with simple thiols are not extensively detailed in the provided context, analogous compounds such as 4,5-difluoro-1,2-dinitrobenzene are known to react with thiols to form phenothiazines. nih.gov Given that thiols are generally strong nucleophiles, a similar reaction is expected, where one or both chlorine atoms are displaced by the thiolate anion to form thioether derivatives.

Hydroxide Ion: Reaction with the hydroxide ion (OH⁻) is a characteristic reaction for nitro-activated aryl halides. For example, related compounds like 1-chloro-2,4-dinitrobenzene (B32670) and 1-chloro-2,4,6-trinitrobenzene react with aqueous sodium hydroxide to replace the chlorine atom with a hydroxyl group, forming the corresponding dinitrophenol or trinitrophenol (picric acid). acs.org This suggests that this compound would react similarly with hydroxide to yield chlorodinitrophenol or, under more forcing conditions, dinitrodihydroxybenzene derivatives.

Formation and Role of Meisenheimer Complexes

The mechanism of these SNAr reactions does not occur in a single step. It proceeds through a two-stage process involving a distinct intermediate known as a Meisenheimer complex .

In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom. This addition forms a resonance-stabilized, negatively charged anionic σ-adduct, the Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization provides significant stabilization for the intermediate. In the second step of the mechanism, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. The formation of this stabilized complex is the key feature that enables nucleophilic substitution to occur on an aromatic ring, a system that is typically unreactive to nucleophiles.

Sequential Substitution Reactions

The presence of two activated chlorine atoms allows for the possibility of sequential substitution reactions. nih.gov This means that one chlorine atom can be replaced first, and under controlled conditions, the resulting monosubstituted product can be isolated. This intermediate, which still contains one activated chlorine and two nitro groups, can then be subjected to a reaction with a second, different nucleophile to create a disubstituted product with two different functional groups. For example, a nucleophile could displace one chlorine, and then a different nucleophile could displace the second. The reaction with ammonia to form 1,5-diamino-2,4-dinitrobenzene is an example where both halogens are replaced by the same nucleophile, a process that inherently occurs sequentially.

| Nucleophile | Product Type | Notes |

|---|---|---|

| Ammonia (NH₃) | Diamino-dinitrobenzene | Example of double substitution. |

| Hydroxide (OH⁻) | Chloro-dinitrophenol or Dihydroxy-dinitrobenzene | Inferred from reactivity of similar compounds. |

| Thiolate (RS⁻) | (Alkyl/Aryl)thio-chlorodinitrobenzene or Bis(alkyl/aryl)thio-dinitrobenzene | Inferred from reactivity of similar compounds. nih.gov |

Reduction Reactions of Nitro Groups

The nitro groups that activate the ring for nucleophilic attack are themselves reactive centers and can be readily reduced to amino groups. This transformation is fundamental in synthetic chemistry for producing aromatic amines, which are valuable industrial intermediates.

Catalytic Hydrogenation (e.g., Raney Ni)

The most common method for reducing nitroarenes is catalytic hydrogenation. Raney nickel is a widely used, versatile, and highly active heterogeneous catalyst for this purpose. acs.orgvineethchemicals.comrasayanjournal.co.in When this compound is treated with hydrogen gas (H₂) in the presence of a Raney nickel catalyst, the two nitro groups are reduced to primary amino (-NH₂) groups.

A significant challenge in the hydrogenation of halonitroaromatic compounds is preventing the side reaction of hydrodehalogenation, where the carbon-halogen bond is also cleaved by hydrogenolysis. google.com This side reaction reduces the yield of the desired haloaniline and produces undesirable byproducts. The selectivity of the hydrogenation can be influenced by the catalyst preparation and reaction conditions. For instance, doping Raney nickel catalysts with other metals, such as molybdenum, has been explored to create more selective catalysts that minimize the loss of the halogen atoms during the reduction of the nitro groups. google.com

| Reagent | Catalyst | Product | Key Challenge |

|---|---|---|---|

| Hydrogen (H₂) | Raney Nickel | 1,5-Diamino-2,4-dichlorobenzene | Preventing hydrodehalogenation (loss of Cl). google.com |

Formation of Amino Derivatives (e.g., 1,3-Dichloro-4,6-diaminobenzene)

The nitro groups of this compound can be reduced to form amino derivatives, a critical transformation for producing diamine monomers used in the synthesis of high-performance polymers. The most prominent example is the formation of 1,3-Dichloro-4,6-diaminobenzene.

One established method for this conversion is catalytic hydrogenation. The reaction involves dissolving this compound in a suitable solvent, such as dioxane, and hydrogenating it in the presence of a catalyst like Raney Nickel. The process is typically carried out under elevated temperatures.

A similar reaction, the amination of 1,5-dichloro-2,4-dinitrobenzene, a structural isomer, involves bubbling ammonia gas through a heated solution of the compound in ethylene glycol. orgsyn.org This process results in the substitution of the chloro groups with amino groups, yielding 1,5-diamino-2,4-dinitrobenzene in high yields of 88–95.5%. orgsyn.org The reaction progress is visibly indicated by a color change from yellow to deep red, followed by the precipitation of the orange, crystalline product. orgsyn.org

Table 1: Reaction Conditions for the Synthesis of 1,3-Dichloro-4,6-diaminobenzene

| Reactant | Solvent | Catalyst | Temperature |

|---|---|---|---|

| This compound | Dioxane | Raney Ni | 40° to 80° C |

Oxidation Reactions

Information regarding the specific oxidation reactions of this compound is not available in the reviewed scientific literature.

Radical Reactions and Electron Transfer Processes

The radical anion of 1,3-dinitrobenzene (B52904) is a subject of study in the context of intramolecular electron transfer. These radical anions are classified as charge-localized mixed valence species, a common characteristic for meta-substituted dinitrobenzenes. researchgate.netdntb.gov.ua The transfer of an electron to the neutral molecule creates a radical anion, which can exist in both symmetrical and asymmetrical structures. researchgate.net

The rate of the intramolecular electron transfer reaction is significantly influenced by the solvent. researchgate.net Studies using ESR-spectroscopy have measured these rate constants in various solvents. The process is considered adiabatic and aligns with the classical transition state theory. researchgate.net Marcus theory has been applied to determine the transferred charge, revealing different values in protic versus aprotic solvents. researchgate.net

Table 2: Intramolecular Electron Transfer Rate Constants for 1,3-Dinitrobenzene Radical Anion at 280 K

| Solvent Type | Rate Constant (s⁻¹) |

|---|---|

| Alcohols (Protic) | 1.16–2.19 x 10⁶ |

| Aprotic Solvents | 2.8–4.2 x 10⁹ |

Data sourced from studies on the 1,3-dinitrobenzene radical anion. researchgate.net

The dismutation rate constant for the radical of m-dinitrobenzene is 8.0 × 10⁶ M⁻¹s⁻¹. nih.gov

Charge-Transfer Complex Formation

This compound, as an electron-deficient aromatic system, can act as an acceptor in the formation of charge-transfer (C.T.) complexes. zenodo.org These complexes are formed through non-covalent interactions between an electron donor and an electron acceptor molecule. nih.gov

Research has demonstrated the formation of C.T. complexes between 4,6-dihalo-1,3-dinitrobenzenes and the electron donor pyrene. zenodo.org These complexes can be isolated in a pure state by mixing hot, saturated ethanolic solutions of the donor and acceptor in approximately equimolecular proportions, followed by cooling. zenodo.org The resulting complexes are well-defined, monoclinic, needle-shaped crystals. zenodo.org

Elemental analysis confirms a 1:1 molar ratio of the acceptor (this compound) and the donor (pyrene). zenodo.org These complexes exhibit distinct physical properties, such as color and melting point, that differ from the individual components. zenodo.org However, in some cases, it can be experimentally challenging to observe the characteristic intense absorption band in the electronic spectrum that, according to Mulliken's theory, defines a C.T. complex. zenodo.org This may indicate that the complexes are contact pairs formed by electrostatic and van der Waals forces with limited stability in solution. zenodo.org

Table 3: Properties of the Charge-Transfer Complex between 4,6-Dichloro-1,3-dinitrobenzene and Pyrene

| Property | Description |

|---|---|

| Stoichiometry (Acceptor:Donor) | 1:1 |

| Solvent for Preparation | Absolute Alcohol |

| Crystal Appearance | Monoclinic needles |

| Color | Yellow tinge |

| Melting Point (°C) | 138 |

Data derived from a study on 4,6-dihalo-1,3-dinitrobenzenes with pyrene. zenodo.org

Applications and Advanced Materials Science Involving 1,3 Dichloro 4,6 Dinitrobenzene

Precursor in Organic Synthesis

1,3-Dichloro-4,6-dinitrobenzene is a valuable starting material or intermediate in the synthesis of a variety of organic products. google.com The presence of reactive chlorine atoms and nitro groups on the benzene (B151609) ring allows for a range of chemical transformations, making it a versatile component in the production of dyes, pharmaceuticals, agrochemicals, and polymers.

Dyes and Pigments

While specific, publicly documented examples of dyes and pigments synthesized directly from this compound are not extensively detailed in readily available literature, the broader class of dichloronitrobenzenes is known for its use in the dye industry. For instance, related compounds are used as intermediates in the manufacturing of diazo pigments. wikipedia.org The structural characteristics of this compound make it a plausible candidate for similar applications, where the chromophoric nitro groups and the reactive chloro groups can be modified to create colored compounds.

Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates represents a key application for this compound. Its isomer, 1,5-dichloro-2,4-dinitrobenzene, is explicitly mentioned as a pharmaceutical intermediate. orgsyn.org A notable synthesis that starts from 1,5-dichloro-2,4-dinitrobenzene (a synonym for this compound) is the production of 1,5-diamino-2,4-dinitrobenzene. orgsyn.org This reaction involves bubbling ammonia (B1221849) gas through a solution of 1,5-dichloro-2,4-dinitrobenzene in ethylene (B1197577) glycol at an elevated temperature. orgsyn.org This resulting diamino compound can be further processed to create more complex molecules for pharmaceutical use. For example, it can be a precursor to 2,4,5-triaminonitrobenzene, another important chemical intermediate. orgsyn.org

Agrochemicals

Dihalodinitrobenzenes, the chemical family to which this compound belongs, are generally used in the preparation of pesticides and other agrochemicals. google.com Although specific agrochemical products derived directly from this compound are not widely reported in public domain sources, its chemical structure lends itself to the synthesis of active ingredients for crop protection. For instance, the related compound 1,2-dichloro-4-nitrobenzene is a known intermediate in the synthesis of herbicides.

Plastics Manufacturing Industry

A significant industrial application of this compound is in the manufacturing of high-performance plastics. It is a crucial intermediate for the production of 4,6-diamino-1,3-benzenediol, also known as 4,6-diaminoresorcinol. google.com This diamino compound is a key monomer used in the synthesis of polybenzoxazoles (PBO), a class of rigid-rod polymers known for their exceptional thermal stability and mechanical strength. google.comresearchgate.net

The synthesis of 4,6-diamino-1,3-benzenediol from this compound is a multi-step process. One patented method involves the catalytic hydrogenation of the precursor in the presence of a solvent and a catalyst to produce the final high-purity monomer. google.com The resulting polybenzoxazoles are used in applications demanding high-performance materials, such as aerospace components and advanced composites. researchgate.net

Materials Science and Polymer Chemistry

In the realm of materials science, this compound is not just a precursor for traditional plastics but also a building block for novel functional materials with unique properties.

Synthesis of Polymeric Ionic Liquids

A notable application in advanced materials science is the synthesis of polymeric ionic liquids (PILs) using this compound. A specific example is the synthesis of poly(imidazolium chloride-4,6-dinitrobenzene-1,3-diyl). This is achieved through the N-arylation of imidazole (B134444) with this compound. The resulting polymer possesses an amorphous structure with a spherulitic morphology and has demonstrated good thermal stability up to 500°C. Furthermore, it exhibits a high ionic conductivity, which is a key characteristic of ionic liquids and makes it a candidate for applications in electrochemical devices.

Below is a data table summarizing the properties of this polymeric ionic liquid:

| Property | Value |

| Number Average Molecular Weight (Mn) | 1517 |

| Weight Average Molecular Weight (Mw) | 2543 |

| Ionic Conductivity (at room temperature) | 28.88 µS cm⁻¹ |

| Thermal Stability | Good up to 500°C |

Development of Energetic Materials and Explosives (as an intermediate)

This compound belongs to a class of chlorinated nitroaromatic compounds that serve as crucial intermediates in the synthesis of high-performance energetic materials. While large-scale production of the notably insensitive and thermally stable explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) often begins with 1,3,5-trichlorobenzene (B151690) (TCB), alternative synthetic routes utilize related dichlorinated precursors. researchgate.netgoogle.com The general strategy involves the synthesis of a highly chlorinated and nitrated benzene ring, which is subsequently aminated to produce the final energetic material. researchgate.net

One established manufacturing process, known as the Benziger route, involves the nitration of TCB to form 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), which is then subjected to amination with ammonia in toluene (B28343) to yield TATB. researchgate.net An alternative pathway begins with 3,5-dichloroanisole. scielo.brprepchem.com This starting material is nitrated under relatively mild conditions to produce 3,5-dichloro-2,4,6-trinitroanisole with high yield and purity. researchgate.netscielo.br This intermediate can then be converted to TCTNB before amination, or in some cases, directly aminated to form TATB. google.comscielo.brprepchem.com The use of these chlorinated intermediates is fundamental to building the molecular framework of TATB and other related insensitive high explosives. nih.gov

Table 1: Key Synthesis Routes to TATB Involving Chlorinated Intermediates

| Route Name | Starting Material | Key Intermediate(s) | Final Product |

|---|---|---|---|

| Benziger Route | 1,3,5-Trichlorobenzene (TCB) | 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) |

| Dichloroanisole Route | 3,5-Dichloroanisole | 3,5-Dichloro-2,4,6-trinitroanisole; TCTNB | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) |

This table summarizes major industrial synthesis pathways for TATB that rely on chlorinated precursors. researchgate.netgoogle.comscielo.brprepchem.com

The selection of intermediates like this compound and its structural relatives is driven by the goal of producing energetic materials with exceptional thermal stability and high density. researchgate.net TATB is renowned for these properties, making it suitable for applications where safety and stability are paramount. scielo.br It possesses a high decomposition temperature (above 350 °C) and is remarkably insensitive to shock, friction, and impact. researchgate.net

This stability is largely attributed to the molecule's planar structure and the extensive network of intra- and intermolecular hydrogen bonds between the amino and nitro groups, which creates a highly stable crystal lattice. nih.gov The synthetic pathway, including the nature of the intermediates and the conditions of the amination reaction, can influence the purity and crystal morphology of the final TATB product. scielo.brosti.gov These factors are critical as they directly impact the material's sensitivity and performance characteristics. researchgate.net The use of chlorinated nitroaromatic precursors is a well-established method for constructing the alternating amino-nitro arrangement that gives rise to TATB's desirable properties. nih.gov

Table 2: Properties of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

| Property | Value |

|---|---|

| Chemical Formula | C₆H₆N₆O₆ |

| Appearance | Yellow/brown crystalline solid |

| Decomposition Temperature | >350 °C |

| Detonation Velocity | ~7,350 m/s |

This table highlights the key performance and stability characteristics of TATB, the target compound for syntheses involving intermediates like chlorinated nitrobenzenes. researchgate.netscielo.brwikipedia.org

Research and Development Applications

Beyond its role in the synthesis of established explosives, this compound and related compounds are valuable precursors in broader research and development. It is identified as an important starting material for producing 4,6-diaminoresorcinol, a monomer used in the synthesis of advanced polymers like polybenzoxazoles. google.com These polymers are known for their high thermal and chemical stability.

In the field of energetic materials, chlorinated nitroaromatics are used as foundational structures for creating novel TATB-inspired molecules. nih.gov Researchers utilize intermediates such as 2,5-dichloro-1,3,5-trinitrobenzene to react with various amines, aiming to develop new insensitive high explosives with tailored properties. nih.gov The predictable reactivity of the carbon-chlorine bond in nucleophilic aromatic substitution reactions makes these compounds versatile building blocks for exploratory synthesis. nih.gov The general classification of this compound as a research chemical or pharmaceutical intermediate underscores its utility in various laboratory-scale synthetic applications. chemicalbook.com

Environmental Fate and Ecotoxicology of 1,3 Dichloro 4,6 Dinitrobenzene

Environmental Occurrence and Distribution

The environmental occurrence of 1,3-dichloro-4,6-dinitrobenzene is primarily linked to its use as a chemical intermediate in various industrial processes. chemicalbook.com While specific data on its widespread environmental concentrations are limited, its presence is anticipated in localized areas associated with its manufacture and use.

Dichloronitrobenzenes (DCNBs) are recognized as major contaminants at certain chemical manufacturing sites, particularly those involved in the production of dichloroanilines, which are precursors for herbicides like diuron. nih.gov Although direct monitoring data for this compound at waste sites is not extensively documented in available literature, related compounds such as other dichloronitrobenzene isomers have been identified as significant pollutants in industrial wastewater and at contaminated sites. nih.govnih.gov For instance, samples from a DCNB-contaminated site in Brazil were used to successfully inoculate a bioreactor for the degradation of 2,3-DCNB and 3,4-DCNB, indicating the presence and persistence of these types of compounds in such environments. nih.gov

The mobility of this compound in soil and groundwater is governed by its physical and chemical properties. The compound is reported to be insoluble in water, which would suggest limited mobility in aqueous environments. chemicalbook.com However, the presence of nitro groups, which are electron-withdrawing, can influence its interaction with soil matrices.

Table 5.1: Physicochemical Properties Influencing Environmental Mobility

| Property | Value/Description | Implication for Mobility |

|---|---|---|

| Water Solubility | Insoluble chemicalbook.com | Low mobility in water; tends to partition to other phases. |

| Bioconcentration Factor (BCF) | <4.2 to <44 (for 1-chloro-2,4-dinitrobenzene) nih.gov | Low potential to accumulate in aquatic organisms. |

Degradation Pathways in the Environment

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. The presence of both chloro and nitro substituents on the aromatic ring makes it a recalcitrant molecule, resistant to degradation. researchgate.net

Abiotic degradation involves non-biological processes such as hydrolysis and photolysis.

Hydrolysis: The hydrolysis of chloronitroaromatic compounds is generally slow under neutral environmental conditions. The C-Cl bond in chlorobenzenes acquires partial double bond character due to the delocalization of electrons, making it strong and resistant to breakage. brainly.in However, the presence of electron-withdrawing nitro groups, particularly at the ortho and para positions to the chlorine atom, can make the aromatic ring more susceptible to nucleophilic attack and thus enhance hydrolysis, especially under alkaline conditions. brainly.in Studies on 2,4-dinitrochlorobenzene show that its hydrolysis is catalyzed by cationic micelles and can be achieved under elevated temperatures and pressures, or with a large excess of sodium hydroxide (B78521). sciencemadness.orgresearchgate.netpku.edu.cn This suggests that under specific, non-typical environmental conditions (e.g., highly alkaline industrial waste streams), hydrolysis of this compound could occur.

Photodegradation: Dinitrochlorobenzene compounds are expected to undergo photodegradation in surface waters. An average photolysis half-life of 32 hours in sunlit surface water has been reported for this class of compounds, indicating that sunlight can be a significant factor in their environmental degradation. nih.gov

Microbial activity is a key driver in the environmental breakdown of many xenobiotic compounds. While specific studies on this compound are scarce, research on analogous compounds provides insight into potential biotransformation pathways.

Under aerobic conditions, bacteria have evolved specific enzymatic pathways to degrade chlorinated and nitrated aromatic compounds. ub.edu The initial attack on nitroaromatic compounds is often catalyzed by ring-hydroxylating dioxygenases, which are multi-component enzyme systems. nih.gov

Research on various dichloronitrobenzene (DCNB) and dinitrotoluene (DNT) isomers has revealed a common aerobic degradation strategy:

Initial Dioxygenation: A dioxygenase enzyme attacks the aromatic ring, incorporating two hydroxyl groups and typically releasing a nitrite (B80452) group (NO₂⁻). nih.govnih.gov For example, the degradation of 2,3-DCNB and 3,4-DCNB by Diaphorobacter species is initiated by a nitroarene dioxygenase, which leads to the formation of dichlorocatechols. nih.govnih.gov Similarly, the degradation of 2,6-DNT by Burkholderia cepacia and Hydrogenophaga palleronii proceeds via dioxygenation to form 3-methyl-4-nitrocatechol with the release of nitrite. nih.gov

Catechol Formation: The initial reaction product is converted to a substituted catechol. In the case of 2,3-DCNB, the product is 3,4-dichlorocatechol (B1202523) (3,4-DCC). nih.gov

Ring Cleavage: The resulting catechol is then a substrate for another dioxygenase that cleaves the aromatic ring, opening it up for further metabolism. nih.govethz.ch

Given these precedents, a plausible aerobic degradation pathway for this compound would likely be initiated by a dioxygenase enzyme. This would involve the removal of one of the nitro groups and the formation of a dichloronitrocatechol, which would then undergo ring cleavage. Strains like Diaphorobacter sp. JS3051 have shown the ability to degrade multiple chloronitrobenzenes, suggesting that the enzymes involved have a degree of substrate versatility that might extend to other isomers like this compound. asm.org

Table 5.2: Key Enzymes and Intermediates in the Aerobic Degradation of Related Nitroaromatics

| Compound | Degrading Organism | Initial Enzyme Type | Key Intermediate(s) | Reference |

|---|---|---|---|---|

| 2,3-Dichloronitrobenzene | Diaphorobacter sp. JS3051 | Nag-like Dioxygenase | 3,4-Dichlorocatechol | nih.gov |

| 3,4-Dichloronitrobenzene | Diaphorobacter sp. JS3050 | Nitroarene Dioxygenase | Dichlorocatechol | nih.gov |

| 2,6-Dinitrotoluene | Burkholderia cepacia JS850 | Dioxygenase | 3-Methyl-4-nitrocatechol | nih.gov |

Anaerobic Degradation and Reductive Dechlorination

Under anaerobic conditions, the degradation of halogenated nitroaromatic compounds like this compound is a complex process that can involve the transformation of both the nitro groups and the chloro substituents. The primary anaerobic transformation for nitroaromatic compounds is the reduction of the nitro groups. nih.govasm.org This process occurs sequentially, reducing the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov This reduction is a critical first step as it makes the aromatic ring more susceptible to subsequent degradation.

In conjunction with the reduction of the nitro groups, the chlorine atoms on the aromatic ring can be removed through a process known as reductive dechlorination. This process involves the removal of a chlorine atom with the simultaneous addition of two electrons and a proton, effectively replacing the chlorine with a hydrogen atom. While specific studies on the reductive dechlorination of this compound are limited, research on other chlorinated aromatic compounds demonstrates this is a key anaerobic degradation pathway. For instance, various dichlorobenzene (DCB) isomers have been shown to undergo microbially mediated reductive dechlorination in anaerobic environments. dtic.mil Studies have shown that under methanogenic conditions, 1,4-dichlorobenzene (B42874) can be reductively dechlorinated to monochlorobenzene and subsequently to benzene (B151609). ethz.chusgs.gov The potential for anaerobic reductive dechlorination generally increases with a higher number of chlorine substituents on the benzene ring. ub.edu

Therefore, it is plausible that the anaerobic degradation of this compound proceeds through a pathway involving initial reduction of the dinitro groups to form diamino-dichlorobenzene, followed by or concurrent with the reductive dechlorination of the chlorine atoms.

Role of Microorganisms in Nitroaromatic Degradation

A diverse range of microorganisms, including bacteria and fungi, play a crucial role in the degradation of nitroaromatic compounds. nih.govnih.govresearchgate.net These microorganisms have evolved various enzymatic systems to transform or mineralize these often toxic and recalcitrant molecules. asm.org The electron-withdrawing nature of the nitro group makes nitroaromatic compounds resistant to oxidative degradation, but microorganisms have developed strategies to overcome this. asm.org

Anaerobic bacteria are particularly important in the initial transformation of nitroaromatic compounds. nih.gov They can reduce the nitro groups, using the nitroaromatic compound as a nitrogen source in some cases. nih.gov For example, species of Desulfovibrio and Clostridium have been shown to reduce 2,4,6-trinitrotoluene (B92697) (TNT) to its amino derivatives. nih.gov This initial reduction by anaerobic bacteria is a key step that decreases the toxicity of the compound and prepares it for further degradation.

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of extensively degrading a variety of nitroaromatic compounds. nih.govcswab.org These fungi utilize powerful, non-specific ligninolytic enzymes to mineralize compounds like dinitrotoluenes and TNT. nih.govcswab.org

Under aerobic conditions, some bacteria can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. nih.govasm.org These bacteria employ several strategies to deal with the nitro group, including:

Oxidative removal: Monooxygenase or dioxygenase enzymes can add oxygen atoms to the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov

Reductive pathway: Some bacteria reduce the nitro group to a hydroxylamino intermediate, which is then rearranged to a hydroxylated compound that can be further metabolized and enter central metabolic pathways. nih.gov

The table below summarizes the key microbial players and their mechanisms in the degradation of nitroaromatic compounds.

| Microbial Group | Degradation Condition | Key Mechanisms | Example Organisms |

| Bacteria | Anaerobic | Reduction of nitro groups to amino groups. nih.gov | Desulfovibrio spp., Clostridium spp. nih.gov |

| Bacteria | Aerobic | Oxidative removal of nitro groups via mono- or dioxygenases; Reductive pathway to hydroxylamines. nih.gov | Pseudomonas spp., Xanthobacter flavus nih.govethz.ch |

| Fungi | Aerobic/Anaerobic | Mineralization via ligninolytic enzymes. nih.govcswab.org | Phanerochaete chrysosporium nih.govcswab.org |

Ecotoxicological Impact and Risk Assessment

The ecotoxicological impact of this compound is a significant concern due to the inherent toxicity associated with both the chlorinated and nitrated functionalities of the molecule.

Aquatic Ecotoxicity

Nitroaromatic compounds are generally recognized for their toxicity to aquatic organisms. epa.gov The presence of chlorine atoms on the aromatic ring can further enhance this toxicity. While specific data for this compound is scarce, the toxicity of structurally related compounds provides insight into its potential aquatic ecotoxicity. For example, 1-Chloro-2,4-dinitrobenzene (B32670) has been shown to be highly toxic to various aquatic species. env.go.jpscientificwebjournals.com Similarly, 1,3-dinitrobenzene (B52904) is toxic to fish and aquatic invertebrates. dtic.mil

The table below presents ecotoxicity data for compounds structurally related to this compound.

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

| 1-Chloro-2,4-dinitrobenzene | Daphnia magna (water flea) | 48h EC50 | 0.002 | scientificwebjournals.com |

| 1-Chloro-2,4-dinitrobenzene | Danio rerio (zebrafish) | LC50 | 4.2 | scientificwebjournals.com |

| 1-Chloro-2,4-dinitrobenzene | Phaeodactylum tricornutum (marine algae) | EC50 | 5.2 | scientificwebjournals.com |

| 1,3-Dinitrobenzene | Pimephales promelas (fathead minnow) | 96h LC50 | 1.4 | dtic.mil |

| 1,3-Dinitrobenzene | Daphnia magna (water flea) | 48h EC50 | 27.4 | dtic.mil |

| 1,3,5-Trinitrobenzene (B165232) | Pimephales promelas (fathead minnow) | LC50 | 0.85 | dtic.mil |

EC50: The concentration of a substance that causes a 50% effect on the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

Toxicity to Protozoa (e.g., Tetrahymena pyriformis)

Nitroaromatic compounds can exert toxicity through various mechanisms, including acting as uncouplers of oxidative phosphorylation, which disrupts cellular energy production. The electrophilic nature of the nitro group can also lead to reactions with cellular nucleophiles. epa.gov Given that this compound possesses two electron-withdrawing nitro groups and two chlorine atoms, it is expected to be a reactive electrophile and thus exhibit significant toxicity to protozoa like Tetrahymena pyriformis.

Environmental Persistence

The environmental persistence of a chemical is determined by its resistance to various degradation processes, including biodegradation, hydrolysis, and photolysis. Nitroaromatic compounds are generally considered to be persistent in the environment. asm.org The strong electron-withdrawing character of the nitro group makes the aromatic ring resistant to electrophilic attack, which is often the initial step in aerobic biodegradation. asm.orgepa.gov

For chlorinated nitroaromatic compounds, persistence is further influenced by the number and position of the chlorine atoms. While specific persistence data for this compound is limited, information on related compounds is instructive. For instance, 2,4-dichloro-1-nitrobenzene is not expected to undergo significant hydrolysis. iarc.fr However, it does absorb light at wavelengths greater than 290 nm, suggesting that direct photolysis in sunlight could be a potential degradation pathway. iarc.fr The predicted half-life of 2,4-dichloro-1-nitrobenzene in rivers is 17 days, and volatilization from water surfaces is also considered an important environmental fate process. iarc.fr Given the structural similarities, this compound is also likely to be relatively persistent in soil and water, with photolysis and volatilization being potential routes of environmental removal.

Toxicological Mechanisms and Biological Interactions of 1,3 Dichloro 4,6 Dinitrobenzene

Mechanisms of Cellular and Organ Toxicity

The cellular and organ toxicity of 1,3-dichloro-4,6-dinitrobenzene is believed to be driven by a combination of direct interactions with cellular components and the consequences of its metabolic processing within the body.

The metabolism of 1,3-dinitrobenzene (B52904) has been shown to lead to the formation of protein adducts in both liver and seminiferous tubule subcellular fractions. nih.gov This adduct formation is correlated with the metabolic activation of the compound. nih.gov Given the chemical similarities, it is plausible that this compound also forms covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to alterations in their function and contributing to cellular damage. The electron-withdrawing nature of the nitro and chloro groups on the benzene (B151609) ring likely enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack by biological macromolecules.

A key step in the toxicity of nitroaromatic compounds is the metabolic reduction of the nitro groups. This process can lead to the formation of highly reactive intermediates. For 1,3-dinitrobenzene, nitroreduction is a predominant metabolic pathway. nih.gov This reduction can proceed through several steps, forming nitroso and hydroxylamine (B1172632) intermediates, which are known to be reactive.

Studies on 1,3-dinitrobenzene have demonstrated that its metabolism to nitroaniline and/or nitrophenylhydroxylamine occurs under anaerobic conditions and is inhibited by oxygen, suggesting the involvement of an oxygen-sensitive redox-cycle. nih.gov It is proposed that the testicular toxicity of 1,3-dinitrobenzene is mediated by a metabolite produced in situ by the Sertoli cells, likely an intermediate of nitroreduction. nih.gov Given that this compound possesses two nitro groups, it is highly probable that it undergoes a similar reductive metabolism, leading to the generation of reactive intermediates that can contribute to its toxicity.

The detoxification of electrophilic compounds like this compound often involves conjugation with glutathione (B108866) (GSH), a critical cellular antioxidant. The presence of chlorine atoms on the benzene ring can influence this process. Studies with the related compound 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) have shown that it readily undergoes conjugation with GSH, a reaction often catalyzed by glutathione S-transferases (GSTs).

This conjugation is a primary detoxification pathway, converting the reactive xenobiotic into a more water-soluble and less toxic compound that can be more easily excreted. The rate of this conjugation can vary between individuals and tissues. The ability of this compound to be detoxified by this pathway would depend on its affinity for GSTs and the availability of cellular GSH. Depletion of GSH stores by high or prolonged exposure to such compounds could overwhelm the detoxification capacity of the cell, leading to increased interaction of the parent compound or its reactive metabolites with other cellular components and subsequent toxicity. Research on 1,3-dinitrobenzene has shown that decreasing intracellular thiol levels enhances its toxicity, while agents that increase cellular thiols reduce its toxicity, highlighting the importance of this detoxification pathway.

Specific Organ System Toxicity

Based on studies of analogous compounds, the male reproductive system, particularly the testes, is a primary target for the toxicity of dinitrated aromatic compounds.

Studies on 1,3-dinitrobenzene have extensively documented its testicular toxicity, which serves as a relevant model for understanding the potential effects of this compound. Exposure to 1,3-DNB in animal models leads to significant damage to the seminiferous tubules. nih.gov A key feature of this toxicity is the induction of apoptosis, or programmed cell death, in germ cells. nih.gov

Following administration of 1,3-DNB, a notable increase in the number of apoptotic pachytene spermatocytes is observed. nih.gov This programmed cell death is a common response of the testis to various toxicants. The mitochondrial pathway appears to be centrally involved in this process, with upregulation of apoptosis-related genes such as Bax, Bcl-2, Bcl-xL, and Bcl-xs. nih.gov

Table 1: Effects of 1,3-Dinitrobenzene on Testicular Cells

| Affected Cell Type | Observed Effects | Reference |

|---|---|---|

| Sertoli Cells | Vacuolation, Damage | nih.gov |

| Germ Cells (Spermatocytes) | Apoptosis, Detachment | nih.govnih.gov |

The Sertoli cells, which provide structural and nutritional support to developing germ cells within the seminiferous tubules, are a primary target of 1,3-dinitrobenzene toxicity. nih.gov Damage to Sertoli cells is characterized by vacuolation. nih.gov It is hypothesized that the damage to Sertoli cells is a crucial initiating event, leading to secondary degeneration and loss of germ cells. The metabolism of 1,3-DNB by Sertoli cells to a toxic intermediate is thought to be responsible for the observed testicular damage. nih.gov

Testicular Toxicity and Germinal Cell Apoptosis (referencing studies on 1,3-dinitrobenzene)

Involvement of Mitochondrial and Fas/FasL Pathways

The cellular toxicity of nitroaromatic compounds often involves the induction of apoptosis, a form of programmed cell death, through multiple signaling cascades. For the related compound 1,3-dinitrobenzene (DNB), evidence points towards the significant involvement of the intrinsic mitochondrial pathway, while the extrinsic Fas/FasL pathway represents another critical mechanism by which xenobiotics can trigger apoptosis.

The mitochondrial pathway is central to cellular energy metabolism, and its disruption is a key event in toxicity. DNB is a known mitochondrial neurotoxicant that can induce the mitochondrial permeability transition in brainstem astrocytes. nih.gov Studies on DNB have shown it causes a dose-dependent reduction in cell viability, which involves both necrosis and apoptosis. nih.gov This process is linked to changes in key proteins that regulate the mitochondrial pathway. For instance, DNB treatment can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria and subsequent cell death. nih.gov Furthermore, DNB exposure can lead to an early disturbance in the cellular redox balance, indicated by a decrease in reduced glutathione, suggesting that oxidative stress is a primary event that can trigger mitochondrial damage. nih.gov

The Fas/FasL (also known as CD95/CD95L) signaling pathway is a primary initiator of the extrinsic apoptotic cascade. This pathway is activated when the Fas ligand (FasL), a transmembrane protein, binds to its receptor, Fas, on the surface of a target cell. nih.gov This interaction triggers the recruitment of adaptor proteins, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.gov While direct evidence linking this compound to the Fas/FasL pathway is not extensively documented, this pathway is a known mechanism for apoptosis induced by various chemical agents. nih.gov For example, some chemical toxicants can upregulate the expression of Fas and FasL, making cells more susceptible to apoptosis. nih.gov Given that nitroaromatic compounds induce apoptosis, the involvement of the Fas/FasL pathway remains a plausible, though less characterized, mechanism for the toxicity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies in Toxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.gov These models are crucial for assessing the risk of new or untested chemicals, including nitroaromatic compounds (NACs), by relating their structural or physicochemical properties (descriptors) to their toxic effects. nih.govdoi.orgnih.gov For NACs, QSAR studies have been instrumental in understanding their diverse toxic endpoints without extensive animal testing. nih.govmdpi.com

The fundamental principle of QSAR is that the properties and toxicity of a chemical are determined by its molecular structure. doi.org By developing mathematical models based on a set of known chemicals, the toxicity of new compounds with similar structural features can be predicted. doi.org Various molecular descriptors, calculated from the chemical structure, are used to build these models.

Correlation with Molecular Descriptors (e.g., hydrophobicity)

The toxicity of nitroaromatic compounds has been successfully correlated with a range of molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties.

Hydrophobicity: This is one of the most significant descriptors and is often represented by the logarithm of the octanol-water partition coefficient (logP or Kow). nih.govtandfonline.com A higher hydrophobicity suggests a greater ability for a compound to partition into lipid membranes, potentially enhancing its uptake and interaction with cellular components. For many classes of toxic compounds, a strong correlation exists between hydrophobicity and acute toxicity. tandfonline.com In some QSAR models for NACs, hydrophobicity has been a key parameter for predicting toxicity. mdpi.comnih.gov

Electronic Descriptors: These describe the electronic properties of a molecule and are critical for predicting the reactivity of NACs. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a particularly important descriptor. nih.govnih.gov A lower ELUMO value indicates a greater electron-accepting ability (electrophilicity), which is linked to the mechanism of reductive metabolism that many NACs undergo, a key step in their activation to toxic metabolites. nih.gov Other electronic descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the charges on specific atoms (e.g., QNO2, the charge on the nitro group). nih.gov

Topological and Steric Descriptors: These descriptors provide information about the size, shape, and branching of a molecule. Examples include the molecular weight, molecular connectivity indices, and shape indices. mdpi.comresearchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR for Nitroaromatic Compounds

| Descriptor Type | Example Descriptor | Relevance to Toxicity |

|---|---|---|

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Relates to membrane partitioning, bioavailability, and accumulation. nih.govtandfonline.com |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electrophilicity and susceptibility to reduction, a key activation step. nih.govnih.gov |

| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the ability to donate electrons and susceptibility to oxidation. mdpi.com |

| Topological | Molecular Connectivity Indices (e.g., Xv) | Describes molecular size, branching, and shape, which can influence receptor binding. mdpi.com |

Evaluation of Different Mechanisms of Toxic Action

QSAR models, through the identification of significant molecular descriptors, provide insights into the potential mechanisms of toxicity. The nature of the descriptors that form a robust model can point towards specific biological interactions.

For dinitroaromatic compounds, models that rely heavily on electronic descriptors like ELUMO suggest a mechanism driven by electrophilicity and reductive metabolism. nih.gov The toxicity of these compounds is often initiated by the one-electron reduction of a nitro group, forming a nitro anion radical. doi.org This process is favored in compounds with a high electron affinity (low ELUMO). The resulting radical species can lead to oxidative stress, while further reduction leads to reactive intermediates like nitroso and hydroxylamine derivatives that can form adducts with cellular macromolecules.

In contrast, for some classes of mononitro aromatic compounds, hydrophobicity (logP) may be the dominant descriptor, suggesting that toxicity is primarily governed by narcosis (a non-specific disruption of cell membranes) rather than a specific chemical reaction. nih.gov Therefore, the development of separate QSAR models for mononitro and dinitro compounds is often necessary to account for these different toxic mechanisms. nih.gov The presence of halogen substituents, as in this compound, adds another layer of complexity, influencing both the hydrophobicity and the electronic properties of the molecule, which can enhance its toxic potential. tandfonline.com

Metabolism and Biotransformation (referencing studies on 1,3-dinitrobenzene)

The biotransformation of this compound is understood by examining the well-studied metabolism of its parent compound, 1,3-dinitrobenzene (DNB). The metabolism of DNB involves a complex interplay of both oxidative and reductive pathways, which ultimately determine its toxicity and elimination from the body. cdc.gov These transformations occur in various tissues, including the liver and the small intestine, and involve multiple subcellular fractions like microsomes, cytosol, and mitochondria. acs.orgresearchgate.net

Oxidative and Reductive Biotransformations

The metabolism of DNB is characterized by two main types of biotransformation reactions: reduction of the nitro groups and oxidation of the aromatic ring.

Reductive Biotransformation: This is a major and critical pathway in DNB metabolism. cdc.gov The reduction of one of the nitro groups is a stepwise process that can be catalyzed by various enzymes.

Anaerobic Metabolism: Under anaerobic (low oxygen) conditions, DNB is readily metabolized to products such as 3-nitroaniline (B104315) and 3-nitrophenylhydroxylamine. acs.orgacs.org This process is particularly important in tissues like the liver and within the anaerobic environment of the gut, where intestinal microflora play a significant role. cdc.gov Mitochondria have also been shown to metabolize DNB, but only in the absence of oxygen. acs.orgresearchgate.net

Enzymes Involved: Several enzymes can catalyze these reductions. In the small intestine, cytosolic enzymes such as xanthine (B1682287) oxidase are implicated. nih.gov In the liver, all subcellular fractions (microsomes, cytosol, and mitochondria) can reduce DNB under anaerobic conditions, with microsomes showing the greatest activity. acs.orgacs.org These reactions are dependent on cofactors like NADPH and NADH. acs.org

Oxidative Biotransformation: While reduction is predominant, oxidative pathways also contribute to DNB metabolism. cdc.gov This typically involves the hydroxylation of the benzene ring to form phenolic metabolites. These oxidative reactions are generally considered to be slower than the reductive pathways.

The interplay between these pathways is crucial. For example, nitroreduction is an oxygen-sensitive process; under aerobic conditions, the formation of reductive metabolites is inhibited, suggesting the presence of an oxygen-dependent redox cycle where the nitro anion radical is re-oxidized back to the parent compound, generating superoxide (B77818) anions in the process. acs.orgresearchgate.net

Major Metabolites and Conjugation Products

The initial reductive and oxidative transformations of DNB produce a series of primary metabolites, which then undergo further phase II conjugation reactions to facilitate their excretion.

The major initial metabolite formed through reduction is 3-nitroaniline. nih.gov Following the initial biotransformations, the resulting metabolites are made more water-soluble through conjugation with endogenous molecules. The major urinary metabolites identified after DNB administration in rats demonstrate these extensive metabolic conversions. cdc.gov

Table 2: Major Metabolites of 1,3-Dinitrobenzene

| Metabolite | Metabolic Pathway | Source |

|---|---|---|

| 3-Nitroaniline | Reduction of one nitro group. | nih.gov |

| 3-Nitrophenylhydroxylamine | Intermediate of nitro group reduction. | acs.org |

| 3-Aminoacetanilide | Reduction of one nitro group, reduction of the second nitro group, followed by N-acetylation. | cdc.gov |

| 1,3-Diacetamidobenzene | Reduction of both nitro groups followed by N-acetylation of both amino groups. | cdc.gov |

| 3-Nitroaniline-N-glucuronide | Reduction of one nitro group followed by N-glucuronidation. | cdc.gov |

| 4-Acetamidophenylsulfate | Ring oxidation (hydroxylation), reduction of a nitro group, N-acetylation, and sulfation. | cdc.gov |

These conjugation products, including acetylated, glucuronidated, and sulfated derivatives, are more readily eliminated from the body, primarily in the urine. cdc.gov The specific profile of metabolites can vary between species, which may account for species-specific differences in toxicity. acs.org

Excretion Pathways

No information available.

Bioavailability and Absorption

No information available.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. For 1,3-Dichloro-4,6-dinitrobenzene, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The aromatic region would display distinct signals corresponding to the two non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are significantly influenced by the electron-withdrawing effects of the two nitro groups and the two chlorine atoms. Due to the lack of readily available experimental spectra in the public domain, predicted data is often utilized for preliminary analysis.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct signals are expected in the aromatic region, corresponding to the three sets of non-equivalent carbon atoms. The carbons bearing the chlorine and nitro substituents will exhibit characteristic downfield shifts.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| H-2 | ~8.5 |

| H-5 | ~8.2 |

| Note: These are predicted values and may vary from experimental results. |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nist.gov

The most prominent features in the spectrum are the strong absorption bands corresponding to the nitro group (NO₂) vibrations. The asymmetric and symmetric stretching vibrations of the N-O bonds typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The presence of two nitro groups can lead to complex absorption patterns in this region. Additionally, the C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present at their characteristic frequencies.